Saccharocarcin B

Overview

Description

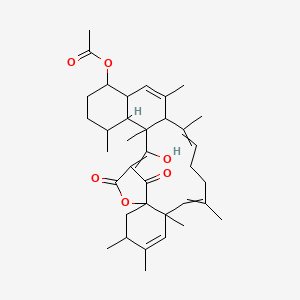

Saccharocarcin B is a macrocyclic lactone antibiotic with a unique tetronic acid structure. It is structurally related to compounds such as kijanimicin, chlorothricin, tetrocarcins, and versipelostatin. This compound exhibits pronounced activity against Gram-positive bacteria and Chlamydia trachomatis . Its distinctive structure and biological activity have made it a subject of interest in scientific research.

Mechanism of Action

Target of Action

Saccharocarcin B is an unusual tetronic acid that is structurally related to kijanimicin, chlorothricin, tetrocarcins, and versipelostatin . It has pronounced activity against Gram-positive bacteria and Chlamydia trachomatis .

Mode of Action

Versipelostatin, a compound structurally related to this compound, is known to inhibit transcription from the promoter of grp78, a gene that is activated as part of a stress signaling pathway under glucose deprivation . This results in an unfolded protein response (UPR), causing the death of glucose-deprived cells . Tetrocarcin A, another related compound, appears to target the phosphatidylinositide-3’-kinase/Akt signaling pathway .

Biochemical Pathways

It is known that compounds like versipelostatin and tetrocarcin a, which are structurally related to this compound, affect the unfolded protein response (upr) and the phosphatidylinositide-3’-kinase/akt signaling pathway respectively . These pathways play crucial roles in cellular stress response and survival.

Pharmacokinetics

It is known that this compound is soluble in ethanol, methanol, dmf, or dmso , which could potentially influence its bioavailability and distribution in the body.

Result of Action

It is known that this compound has pronounced activity against gram-positive bacteria and chlamydia trachomatis , suggesting that it could potentially be used as an antibiotic.

Action Environment

It is known that this compound is stable at 20°c , suggesting that temperature could potentially influence its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Saccharocarcin B interacts with various enzymes, proteins, and other biomolecules. It acts as a potent DNA-binding agent, intercalating into DNA strands and inducing structural alterations that impede DNA replication and transcription processes .

Cellular Effects

This compound has been shown to disrupt the function of topoisomerases, crucial enzymes involved in DNA manipulation . This disruption contributes to genomic instability and cell death . Its selectivity towards certain cancer cell lines suggests a potential application as a targeted anticancer agent .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its ability to intercalate into DNA strands and induce structural alterations impedes DNA replication and transcription processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Saccharocarcin B involves complex organic reactions, typically starting from simpler organic molecules. The synthetic route includes multiple steps such as cyclization, glycosylation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. This method is preferred due to its efficiency in producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: Saccharocarcin B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions are various derivatives of this compound, each with potentially unique biological activities and applications .

Scientific Research Applications

Saccharocarcin B has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying macrocyclic lactones and their chemical properties.

Biology: this compound is used to investigate the mechanisms of antibiotic action and resistance.

Medicine: Its activity against Gram-positive bacteria and Chlamydia trachomatis makes it a candidate for developing new antibiotics.

Comparison with Similar Compounds

- Kijanimicin

- Chlorothricin

- Tetrocarcins

- Versipelostatin

Comparison: Saccharocarcin B is unique due to its specific tetronic acid structure and its pronounced activity against both Gram-positive bacteria and Chlamydia trachomatis.

Properties

IUPAC Name |

N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H103NO20/c1-15-16-42-17-18-43-25-35(6)58(88-54-30-66(13,78)62(40(11)83-54)69-41(12)70)33(4)23-31(2)45-20-19-44-56(67(45,14)63(75)55-64(76)68(43,29-42)89-65(55)77)32(3)24-34(5)59(44)85-53-28-49(84-50-22-21-46(71)36(7)79-50)61(39(10)82-53)87-52-27-48(73)60(38(9)81-52)86-51-26-47(72)57(74)37(8)80-51/h17-20,23,25,32-34,36-40,42-54,56-62,71-75,78H,15-16,21-22,24,26-30H2,1-14H3,(H,69,70)/b31-23+,35-25+,63-55+/t32-,33?,34-,36-,37+,38+,39+,40-,42-,43-,44-,45-,46+,47+,48+,49+,50-,51+,52+,53+,54-,56+,57+,58-,59-,60+,61+,62-,66-,67+,68-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWPUYZPOCJSRH-APOLWHJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)OC9CCC(C(O9)C)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@]23[C@@H](C=C1)/C=C(/[C@H](C(/C=C(/[C@@H]4C=C[C@H]5[C@H]([C@@]4(/C(=C(/C2=O)\C(=O)O3)/O)C)[C@H](C[C@@H]([C@@H]5O[C@@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O[C@H]9CC[C@H]([C@@H](O9)C)O)C)C)\C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)NC(=O)C)(C)O)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H103NO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563019.png)

![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/new.no-structure.jpg)

![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)